molecular formula C10H11NO2 B045721 (R)-5-phenylmorpholin-2-one CAS No. 121269-45-2

(R)-5-phenylmorpholin-2-one

Cat. No.: B045721
CAS No.: 121269-45-2
M. Wt: 177.2 g/mol
InChI Key: CMYHFJFAHHKICH-VIFPVBQESA-N
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Description

(R)-5-Phenylmorpholin-2-one is a chiral morpholinone derivative that serves as a valuable synthetic intermediate and building block in pharmaceutical research and organic synthesis. Its core structure incorporates a morpholin-2-one ring, a privileged scaffold frequently found in investigational drugs and approved therapeutics due to its favorable physicochemical properties and potential for target engagement . The specific (R)-enantiomer provides a defined stereocenter, which is critical for exploring structure-activity relationships in the development of biologically active molecules, particularly where chirality influences binding affinity and selectivity . This compound is primarily utilized in the synthesis of more complex molecules for drug discovery campaigns. Researchers employ it as a precursor for developing ligands for various biological targets. The morpholinone core is a key structural motif in medicinal chemistry, and its phenyl-substituted variants are investigated for their potential interactions with enzyme systems . As a sophisticated building block, this compound is intended for use in the discovery and development of new chemical entities by professional researchers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-phenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHFJFAHHKICH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456127
Record name (R)-5-phenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121269-45-2
Record name (R)-5-phenylmorpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R 5 Phenylmorpholin 2 One and Its Precursors

Enantioselective Synthetic Routes to (R)-5-phenylmorpholin-2-one

The most common and efficient method for the enantioselective synthesis of this compound begins with the commercially available and relatively inexpensive (R)-phenylglycinol. This precursor already contains the desired stereocenter at the C5 position of the future morpholinone ring.

A typical synthetic sequence involves the N-alkylation of (R)-phenylglycinol with an appropriate two-carbon electrophile, followed by intramolecular cyclization. For instance, reaction with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base, leads to the formation of an N-substituted amino alcohol intermediate. Subsequent acid-catalyzed cyclization, often using a dehydrating agent like p-toluenesulfonic acid (TsOH), affords the desired this compound. nih.gov

Another approach involves the diastereoselective Strecker reaction. Condensation of an aldehyde with (R)-phenylglycinol forms a chiral imine, which then reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). The resulting α-aminonitrile can be hydrolyzed and cyclized to yield the morpholin-2-one (B1368128). The stereoselectivity of the cyanide addition is directed by the chiral phenylglycinol auxiliary. nih.gov

Derivatization Strategies for this compound

The rigid scaffold of this compound makes it an excellent chiral auxiliary and a versatile substrate for further functionalization. Derivatization can be achieved through substitution at the nitrogen atom or by modification of the morpholinone ring itself.

N-Substitution Reactions

The secondary amine within the morpholin-2-one ring is readily amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups.

N-Alkylation: The nitrogen can be alkylated under standard conditions. For example, N-methylation can be achieved to study the conformational effects of substitution on the enolate reactivity. ox.ac.uk The diastereoselective alkylation of the enolate derived from N-alkylated 5-phenylmorpholin-2-ones has been shown to be influenced by a "chiral relay" effect, where the stereochemical information from the C5 stereocenter is transmitted to control the approach of the electrophile. ox.ac.uk

N-Acylation: Acylation of the nitrogen atom is a common strategy to introduce carbonyl-containing moieties. This can be accomplished using acyl chlorides or acid anhydrides in the presence of a base. savemyexams.comebsco.com These N-acyl derivatives can serve as activated precursors for peptide coupling reactions. researchgate.net

N-Sulfonylation: The nitrogen can also be sulfonylated using sulfonyl chlorides, such as 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), in the presence of a base. The resulting N-sulfonylated morpholinones are stable compounds and the SES group can be cleaved under specific conditions, making it a useful protecting group strategy. orgsyn.org

Table 1: Examples of N-Substitution Reactions of 5-Phenylmorpholin-2-one (B162240) Derivatives

N-SubstituentReagents and ConditionsProductNotesReference
MethylNot specifiedN-methyl-5-phenylmorpholin-2-oneUsed to study chiral relay effects in enolate alkylation. ox.ac.uk
BenzylBenzyl bromide, K2CO3, acetonitrile, refluxN-benzyl-3-substituted-5-phenylmorpholin-2-onesOne-pot synthesis from α-amino acids. semanticscholar.org
AcylAcyl chlorides, baseN-acyl-5-phenylmorpholin-2-onesGeneral method for introducing acyl groups. savemyexams.comebsco.com
2-(trimethylsilyl)ethanesulfonyl (SES)SES-Cl, baseN-SES-5-phenylmorpholin-2-oneFormation of a stable sulfonamide; SES group is cleavable. orgsyn.org

Ring Modification Approaches

The morpholinone ring can be modified through ring-opening reactions or by participating in cycloaddition reactions, leading to the formation of new and complex molecular architectures.

Ring-Opening Reactions: The lactone functionality of the morpholin-2-one can be opened by nucleophiles. For example, treatment with amines can lead to the formation of amides. This strategy has been employed in the synthesis of UDP-glucose: N-acylsphingosine glucosyltransferase inhibitors, where the morpholinone ring is opened by an amine to form an amide intermediate. google.com Ring-opening polymerization of morpholin-2-one derivatives can also be achieved using various organocatalysts, leading to the formation of polyesters. wikipedia.orgmdpi.comnih.gov

Cycloaddition Reactions: The enolate derived from 5-phenylmorpholin-2-one can act as a dipole in cycloaddition reactions. For instance, azomethine ylides can be generated from the condensation of (S)-5-phenylmorpholin-2-one with aldehydes. These ylides can then undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles to construct highly substituted proline derivatives in a diastereoselective manner. uct.ac.zascispace.com

Modification of the Phenyl Ring: The phenyl substituent at the C5 position can also be a site for modification through electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the morpholinone moiety, electrophiles can be introduced at the ortho, meta, or para positions of the phenyl ring, allowing for further diversification of the scaffold. masterorganicchemistry.comresearchgate.netuomustansiriyah.edu.iqyoutube.com

Table 2: Examples of Ring Modification Approaches for 5-Phenylmorpholin-2-one

Reaction TypeReagents and ConditionsProduct TypeNotesReference
Ring-Opening (Amidation)Amine, dehydrating conditionsAcyclic amide intermediateUsed in the synthesis of enzyme inhibitors. google.com
Ring-Opening PolymerizationOrganocatalysts (e.g., TBD, DBU)PolyestersControlled polymerization to form biodegradable polymers. mdpi.comnih.gov
[3+2] Dipolar CycloadditionAldehyde, heat or Lewis acidSubstituted prolinesFormation of azomethine ylide followed by cycloaddition. uct.ac.zascispace.com
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br2, HNO3), catalystSubstituted phenyl derivativesFunctionalization of the C5-phenyl group. masterorganicchemistry.comresearchgate.net

Applications of R 5 Phenylmorpholin 2 One in Stereoselective Synthesis

Chiral Auxiliary Roles of (R)-5-phenylmorpholin-2-one

As a chiral auxiliary, this compound is temporarily incorporated into a substrate molecule to control the stereoselectivity of subsequent reactions. The phenyl group at the C5 position effectively shields one face of the molecule, directing incoming reagents to the opposite face and thereby inducing asymmetry.

Generation of Chiral Azomethine Ylides from this compound

This compound serves as a precursor for the generation of chiral stabilized azomethine ylides. researchgate.netbohrium.comgrafiati.com These reactive intermediates are 1,3-dipoles that are highly valuable in the synthesis of nitrogen-containing heterocyclic compounds. The condensation of this compound with aldehydes or their acetals leads to the formation of these chiral azomethine ylides. researchgate.net The stereochemical information embedded in the chiral auxiliary is transferred to the ylide, influencing the stereochemical course of its subsequent reactions. researchgate.netbohrium.com

Diastereoselective Cycloaddition Reactions

The chiral azomethine ylides generated from this compound are particularly useful in diastereoselective cycloaddition reactions, a powerful class of reactions for the construction of five-membered rings. mdpi.comwikipedia.orgnih.gov

Chiral azomethine ylides derived from this compound can undergo [3+2] cycloaddition reactions with carbonyl compounds, which act as dipolarophiles. mdpi.comnih.gov For instance, the reaction of an azomethine ylide, generated from the condensation of (5S)-5-phenylmorpholin-2-one with an aldehyde, can be trapped by a second equivalent of the aldehyde. mdpi.com This process leads to the formation of bicyclic oxazolidines with a high degree of diastereoselectivity. mdpi.com The formation of these cycloadducts proceeds with the creation of three new stereodefined centers. grafiati.comcdnsciencepub.com

A notable application of this methodology is the reaction of the azomethine ylide derived from (5R)-5-phenylmorpholin-2-one and a long-chain aldehyde with a second molecule of the aldehyde. cdnsciencepub.comresearchgate.net This reaction produces a cycloadduct that can be further transformed into valuable β-substituted-α-amino acid derivatives. grafiati.comcdnsciencepub.com

Table 1: Examples of 1,3-Dipolar Cycloadditions with Carbonyl Dipolarophiles

Azomethine Ylide Precursor Aldehyde Product Diastereoselectivity
(5S)-5-phenylmorpholin-2-one Various aldehydes Bicyclic oxazolidines High

The chiral scaffold of this compound can also be functionalized to participate in other types of 1,3-dipolar cycloadditions. For example, N-propynoyl (5R)-5-phenylmorpholin-2-one engages in cycloaddition reactions with aromatic azides. reading.ac.uk However, this reaction is non-regioselective, leading to mixtures of the corresponding triazole products. reading.ac.uk

In contrast, the corresponding N-propenoyl (5R)-5-phenylmorpholin-2-one derivative reacts with aromatic azides to yield diastereoisomerically pure aziridines in moderate to good yields. reading.ac.uk This transformation is believed to proceed through an intermediate triazoline which then undergoes nitrogen extrusion. reading.ac.uk

Table 2: Outcome of Azide Cycloadditions

Substrate Reactant Product Selectivity
N-Propynoyl (5R)-5-phenylmorpholin-2-one Aromatic azides Mixture of triazoles Non-regioselective

Asymmetric Synthesis of Complex Molecular Architectures

The utility of this compound extends to the asymmetric synthesis of more complex and biologically relevant molecules.

Preparation of Enantiopure Threo-2-amino-3-hydroxyesters

A significant application of this compound is in the synthesis of enantiopure threo-2-amino-3-hydroxyesters, particularly those with long alkyl chains. grafiati.comcdnsciencepub.comreading.ac.uk The synthetic strategy involves the generation of a chiral azomethine ylide from the reaction of (5R)-5-phenylmorpholin-2-one with a long-chain aldehyde. grafiati.comcdnsciencepub.com This ylide is then trapped in situ by a second equivalent of the aldehyde to form a cycloadduct with three newly defined stereocenters. grafiati.comcdnsciencepub.com

Subsequent degradation of this cycloadduct provides access to β-substituted-α-amino acid derivatives. grafiati.comcdnsciencepub.com These derivatives are valuable building blocks, for example, in the synthesis of sphingosines. grafiati.comcdnsciencepub.com This methodology has been successfully employed to prepare enantiopure long-chain threo-2-amino-3-hydroxyesters. researchgate.net

Diastereoselective Synthesis of Bicyclic Oxazolidines

The diastereoselective synthesis of bicyclic oxazolidines has been effectively achieved through 1,3-dipolar cycloaddition reactions. mdpi.com This transformation utilizes an azomethine ylide generated from the condensation of a 5-phenylmorpholin-2-one (B162240), such as the (S)-enantiomer, with an aldehyde. mdpi.com This intermediate is then trapped by a second equivalent of the aldehyde dipolarophile to form the bicyclic oxazolidine (B1195125) structure. mdpi.com

The reaction involves the formation of an azomethine ylide from the precursor, 5-phenylmorpholin-2-one, which then undergoes a [3+2] cycloaddition with a carbonyl compound. nih.gov This method is a powerful tool for constructing five-membered heterocycles. nih.gov While much of the detailed research has highlighted the use of the (S)-enantiomer, the principles are fundamental to the stereoselective potential of this class of morpholinones. mdpi.com The use of chiral non-racemic bicyclic lactams, which are structurally related, as starting materials is a common and effective strategy for preparing substituted piperidines, underscoring the importance of such bicyclic systems as synthetic intermediates. nih.gov These bicyclic oxazolidines are recognized as significant intermediates in both synthetic and pharmaceutical chemistry, serving as building blocks for a wide range of nitrogen-containing heterocycles, including those with piperidine (B6355638) or pyrrolidine (B122466) frameworks. ysu.am

The general reaction pathway is outlined in the scheme below, illustrating the formation of the bicyclic product from the morpholinone precursor.

Scheme 1: General Synthesis of Bicyclic Oxazolidines

Generated mermaid

This diagram illustrates the general reaction sequence where 5-phenylmorpholin-2-one condenses with an aldehyde to form an azomethine ylide, which then reacts with a second aldehyde molecule in a cycloaddition to yield the bicyclic oxazolidine product.

Synthesis of UDP-glucose: N-acylsphingosine glucosyltransferase Inhibitors

A critical step in the synthesis of GlcCer synthase inhibitors is the initial reaction between this compound and an aryl aldehyde. google.comgoogleapis.com This reaction is performed under dehydrating conditions to drive the formation of a bicyclic acetal (B89532) intermediate. google.comgoogleapis.com Typically, two or more equivalents of the aryl aldehyde are used relative to the morpholinone. google.com

"Dehydrating conditions" are essential for the success of this condensation and cycloaddition sequence, as they remove the water generated during the reaction. googleapis.com This can be accomplished by several methods, including the use of a chemical dehydrating agent, such as molecular sieves, or by azeotropic removal of water with a suitable solvent like toluene (B28343), often employing a Dean-Stark apparatus. google.comnih.govgoogleapis.com The reaction between the this compound and the aldehyde leads to the enantiomer of the key bicyclic intermediate used in the synthesis of these inhibitors. google.com

A specific example, though using the (S)-enantiomer, illustrates the typical reaction conditions. (S)-5-Phenylmorpholin-2-one was reacted with 3-fluoro-4-methoxybenzaldehyde (B1294953) in toluene at reflux for 24 hours with a Dean-Stark trap to remove water, yielding the bicyclic product as a pale yellow oil that solidified upon drying. nih.gov

Table 1: Reaction Conditions for Aldehyde Condensation

Reactant 1Reactant 2Stoichiometry (Aldehyde:Morpholinone)SolventDehydration MethodReference
(5R)-5-phenylmorpholin-2-oneAryl Aldehyde (R¹CHO)≥ 2 equivalentsTolueneAzeotropic distillation (e.g., Dean-Stark) or dehydrating agent (e.g., molecular sieves) google.com
(5S)-5-phenylmorpholin-2-one3-fluoro-4-methoxybenzaldehyde~3 equivalentsTolueneDean-Stark Trap nih.gov
(5S)-5-phenylmorpholin-2-one HCl salt1,4-benzodioxan-6-carboxaldehydeNot specifiedTolueneDean-Stark unit google.com

Structural Elucidation and Conformational Analysis of R 5 Phenylmorpholin 2 One Derivatives

X-ray Crystallography Studies of N-Propynoyl-(5R)-3-methyl-5-phenylmorpholin-2-one

The conformation of a molecule can be described by a set of torsion angles, which define the rotation around specific bonds. For a polypeptide chain, these are typically denoted as φ (phi), ψ (psi), and ω (omega). qmul.ac.uk

Table 1: Selected Torsion Angles for N-Propynoyl-(5R)-3-methyl-5-phenylmorpholin-2-one researchgate.net

Torsion AngleValue (°)
C8–O2–C9–C106.6(3)
O2–C9–C10–N1-3.8(3)

This table presents key torsion angles that define the boat-like conformation of the morpholine (B109124) ring.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by intermolecular forces. nih.govmdpi.com In the crystal structure of N-propynoyl-(5R)-3-methyl-5-phenylmorpholin-2-one, weak intermolecular hydrogen bonds of the C–H···O type play a significant role. researchgate.net These interactions occur between the hydrogen atoms of the alkynyl group and a methylene (B1212753) group of the morpholine ring with the oxygen atom of the unsaturated amide. researchgate.net This network of hydrogen bonds is crucial for the formation, stability, and crystallization of the compound, assembling the molecules into a two-dimensional network. researchgate.net The competition between hydrogen and halogen bonding can significantly influence the crystal packing of halogenated compounds. mdpi.com

Spectroscopic Characterization Techniques (excluding basic identification data)

Spectroscopic techniques are indispensable for characterizing the structural features of molecules in various states. While basic techniques confirm identity, more advanced applications provide detailed information about molecular structure and conformation. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational distributions in solution. psu.edu Techniques such as FT-IR, 1H and 13C NMR, and mass spectrometry are commonly used to characterize newly synthesized compounds. bohrium.comresearchgate.netnih.gov

Advanced NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information on proton-proton distances, which helps in determining the three-dimensional structure of molecules. uniud.it Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful for conformational analysis of chiral molecules. researchgate.net In the context of (R)-5-phenylmorpholin-2-one derivatives, these advanced spectroscopic methods could be employed to:

Determine the predominant conformation in different solvents.

Investigate the rotational barriers around key single bonds.

Identify and quantify different conformers present in equilibrium.

For example, the analysis of vicinal coupling constants in 1H NMR spectra can provide quantitative information about the populations of different rotamers. psu.edu

Theoretical Studies on Conformational Preferences

Computational chemistry provides a powerful complement to experimental studies for understanding conformational preferences. nih.gov Methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory can be used to calculate the energies of different conformers and predict their relative populations. nih.govsns.it

For this compound, theoretical studies could be used to:

Map the potential energy surface as a function of key torsion angles to identify all stable conformers.

Calculate the energy barriers for interconversion between different conformations.

Analyze the influence of substituents on the conformational landscape of the morpholine ring.

Investigate the nature of intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations. nih.gov

These theoretical insights, when combined with experimental data from X-ray crystallography and spectroscopy, provide a detailed and comprehensive picture of the structural dynamics of this compound and its derivatives.

Mechanistic Investigations of Reactions Involving R 5 Phenylmorpholin 2 One Derivatives

Reaction Pathways of Azomethine Ylide Generation

The condensation of (R)-5-phenylmorpholin-2-one with aldehydes or ketones is a pivotal step in the generation of chiral stabilized azomethine ylides. This reaction typically proceeds under dehydrating conditions to drive the equilibrium towards the formation of the ylide. The (R)-phenyl group on the morpholinone template plays a crucial role in directing the stereochemical outcome of subsequent reactions.

The generally accepted mechanism involves the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to afford the azomethine ylide. bohrium.com The geometry of the resulting ylide is critical for stereocontrol in subsequent cycloaddition reactions. Research has shown that the reaction of (5S)-5-phenylmorpholin-2-one with aldehydes generates chiral stabilized azomethine ylides that can undergo diastereospecific intramolecular [3+2] dipolar cycloaddition. bohrium.com The formation of E-configured ylids is often favored, with the morpholin-2-one (B1368128) template adopting a specific conformation to minimize steric interactions. bohrium.com

In some instances, the azomethine ylide can be generated in situ and trapped by a suitable dipolarophile. For example, the reaction of (5R)-5-phenylmorpholin-2-one with long-chain aldehydes in the presence of a second equivalent of the aldehyde leads to the formation of a cycloadduct with three new stereodefined centers. grafiati.comresearchgate.net This highlights the efficiency of trapping the transient ylide intermediate.

Furthermore, azomethine ylides can also be generated through the thermal electrocyclic ring-opening of aziridines. researchgate.netresearchgate.net This alternative pathway provides access to a different subset of ylides and has been utilized in cycloaddition reactions with aldehydes to furnish oxazolidines. researchgate.netresearchgate.net

Stereocontrol Mechanisms in Cycloaddition Reactions

The chiral environment provided by the this compound template is instrumental in dictating the stereochemistry of cycloaddition reactions involving the derived azomethine ylides. These [3+2] cycloaddition reactions, a type of dipolar cycloaddition, are powerful for constructing five-membered heterocyclic rings with a high degree of stereocontrol. libretexts.org

The stereochemical outcome of these reactions is often rationalized by considering the facial selectivity of the dipolarophile's approach to the azomethine ylide. The phenyl group on the morpholinone ring effectively shields one face of the ylide, directing the incoming dipolarophile to the less hindered face. grafiati.com This leads to the formation of a specific diastereomer of the cycloadduct.

For instance, in intramolecular cycloadditions, the stereocontrol can be explained by the axial approach of the dipolarophilic double bond to the E-configured ylide, with the morpholin-2-one template in a specific conformation. bohrium.com In intermolecular reactions, such as the cycloaddition of the ylide with a second molecule of an aldehyde, a high degree of diastereocontrol is also observed, leading to the formation of enantiomerically pure products after further transformations. researchgate.netresearchgate.net

The nature of the dipolarophile also influences the stereoselectivity. For example, reactions with N-methyl and N-phenylmaleimides have been shown to proceed diastereospecifically, with the dipolarophile approaching from the less hindered side of the 1,3-dipole. grafiati.com Lewis acid catalysis can also be employed to influence the stereochemical course of these cycloadditions. researchgate.net

Below is a table summarizing the observed stereoselectivity in various cycloaddition reactions involving azomethine ylides derived from 5-phenylmorpholin-2-one (B162240).

DipolarophileYlide SourceMajor Product StereochemistryReference
Unsaturated Aldehyde (intramolecular)(5S)-phenylmorpholin-2-one + AldehydeDiastereospecific bohrium.com
Aldehyde (intermolecular)(5S)-phenylmorpholin-2-one + AldehydeHighly Diastereocontrolled researchgate.netresearchgate.net
Aromatic Imine(5S)-phenylmorpholin-2-one + ImineHighly Diastereocontrolled researchgate.net
N-methylmaleimide5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-oneDiastereospecific (exo) grafiati.com
4-Nitrobenzaldehyde(S)-5-phenylmorpholin-2-one + Acetonphenone dimethyl acetal (B89532)anti-exo and syn-exo researchgate.net

Ring-Opening Reactions of Oxazolidine (B1195125) Cycloadducts

The oxazolidine rings formed from the cycloaddition reactions are often not the final target molecules but rather versatile intermediates that can undergo subsequent ring-opening reactions to reveal valuable functionalities. researchgate.netnih.gov These ring-opening transformations are crucial for accessing a diverse range of acyclic, highly substituted amino acid derivatives.

A common method for ring-opening is hydrogenolysis. For example, hydrogenolysis of bicyclic oxazolidine cycloadducts, formed from the reaction of an azomethine ylide with an aldehyde, can lead to the formation of enantiomerically pure β-hydroxy-α-amino acids. researchgate.netmdpi.com This process typically involves the cleavage of the N-O bond and the benzylic C-N bond of the original morpholinone template.

The conditions for ring-opening can be tailored to achieve different outcomes. For instance, degradation of the cycloadduct can provide access to β-substituted-α-amino acid derivatives, which are valuable building blocks for the synthesis of complex natural products like sphingosine. grafiati.comresearchgate.net

The stability of the oxazolidine ring can vary depending on its substitution pattern. The ring system's propensity to open can be triggered by various reagents and conditions, leading to alkoxide-iminium reactive intermediates which can undergo a range of useful transformations. nih.gov

Reaction Mechanisms in Inhibitor Synthesis

The synthetic utility of this compound and its derivatives extends to the preparation of biologically active molecules, including enzyme inhibitors. google.comnih.goved.ac.uk The chiral scaffold provides a reliable platform for the enantioselective synthesis of complex molecules that can interact with specific biological targets.

One notable application is in the synthesis of inhibitors of UDP-glucose: N-acylsphingosine glucosyltransferase (GlcCer synthase). google.com A five-step synthesis starting from (5S)-5-phenylmorpholin-2-one has been developed to produce amino ceramide-like compounds. google.com The key steps involve:

Reaction of the morpholinone with an aryl aldehyde under dehydrating conditions.

Ring-opening of the resulting intermediate with a suitable amine to form an amide.

Hydrolysis of the amino acetal.

Reduction of the amide to an amine.

Debenzylation to yield the sphingosine-like compound. google.com

This synthetic route highlights the role of the morpholinone as a chiral auxiliary that is ultimately removed to afford the final, enantiomerically enriched inhibitor. The mechanism of the initial condensation and subsequent transformations follows the principles of azomethine ylide chemistry and standard functional group manipulations.

The table below outlines the key reaction types and their roles in the synthesis of GlcCer synthase inhibitors.

Reaction StepReaction TypePurpose
1CondensationFormation of azomethine ylide intermediate
2Amine Ring OpeningFormation of amide intermediate
3HydrolysisUnmasking of aldehyde functionality
4ReductionConversion of amide to amine
5DebenzylationRemoval of chiral auxiliary and protecting group

Pharmacological and Biological Relevance of R 5 Phenylmorpholin 2 One Scaffolds

Exploration of Morpholine (B109124) Ring Systems in Drug Discovery

The morpholine ring is a heterocyclic motif frequently incorporated into the structure of bioactive molecules and approved pharmaceutical agents. Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical, metabolic, and biological properties, as well as its synthetic accessibility. Appropriately substituted morpholine scaffolds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The morpholine moiety is often considered a "privileged structure" in drug design. This is because it can confer improved pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, to a lead compound. Furthermore, the morpholine ring can be an integral part of a molecule's pharmacophore, participating in key interactions with biological targets like enzymes and receptors. Its versatile nature allows it to serve as a building block that can be readily modified to optimize potency and selectivity. The incorporation of a phenyl group, as seen in the 5-phenylmorpholin-2-one (B162240) scaffold, adds a crucial aromatic component that can engage in various non-covalent interactions with target proteins, such as pi-stacking and hydrophobic interactions, further diversifying its potential biological applications.

Structure-Activity Relationship (SAR) Studies of (R)-5-phenylmorpholin-2-one Derivatives

While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on analogous phenylmorpholine structures, particularly those investigated as inhibitors of enzymes like glucosylceramide (GlcCer) synthase. The SAR of these related compounds highlights key structural features that modulate biological activity.

For a class of GlcCer synthase inhibitors based on the D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) structure, several modifications have been shown to significantly impact potency. These studies underscore the importance of stereochemistry, the nature of the amine ring, and the length of acyl chains.

Key SAR findings from related morpholine-containing compounds include:

Stereochemistry : For inhibitors of GlcCer synthase, the D-threo-(1R,2R)-configuration is crucial for activity. nih.gov This highlights the specific stereochemical requirements of the enzyme's active site.

Amine Ring Substitution : Replacing the morpholine ring with a less polar cyclic amine, such as pyrrolidine (B122466), can enhance inhibitory efficacy against GlcCer synthase. nih.gov This suggests that the polarity and size of the heterocyclic ring are important determinants of activity.

Phenyl Ring Substitution : In various classes of phenylmorpholine derivatives, substitution on the phenyl ring significantly influences biological activity. wikipedia.orge3s-conferences.org For instance, the introduction of halogen groups or methoxy groups can modulate potency and selectivity against different biological targets. e3s-conferences.org

N-Substitution : Modifications to the nitrogen atom of the morpholine ring are a common strategy to alter the pharmacological profile. N-propyl substitution, for example, has been shown to introduce dopamine receptor agonist activity in some phenylmorpholine series. wikipedia.org

The table below summarizes the effects of various substitutions on the activity of analogous morpholine-containing compounds, providing a predictive framework for the SAR of this compound derivatives.

Compound Series Substitution Site Modification Effect on Biological Activity
PDMP AnalogsCyclic AmineMorpholine → PyrrolidineEnhanced GlcCer synthase inhibition nih.gov
PDMP AnalogsAcyl ChainC10 → C16Greatly enhanced GlcCer synthase inhibition nih.gov
PhenylmorpholinesPhenyl RingIntroduction of HalogenIncreased inhibitory action against HepG2 cell line e3s-conferences.org
PhenylmorpholinesMorpholine NitrogenN-Propyl groupIntroduction of dopamine receptor agonist activity wikipedia.org

This table is generated based on data from analogous compound series to infer potential SAR for this compound derivatives.

Mechanistic Insights into Biological Target Interactions (e.g., GlcCer synthase inhibition)

The this compound scaffold is structurally related to a well-studied class of compounds that inhibit glucosylceramide (GlcCer) synthase. This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs), which are essential components of cell membranes involved in cell signaling, recognition, and adhesion. The over-accumulation of GSLs is implicated in various lysosomal storage disorders, such as Gaucher and Fabry disease, and certain cancers.

Inhibitors based on a phenyl-morpholine structure, such as PDMP, act as competitive inhibitors with respect to ceramide, the natural substrate of GlcCer synthase. nih.gov The mechanism involves the inhibitor molecule mimicking the structure of ceramide and binding to the enzyme's active site, thereby preventing the synthesis of GlcCer.

Key mechanistic aspects include:

Stereospecificity : The interaction is highly stereospecific. Studies on PDMP analogs have demonstrated that only the D-threo-(1R,2R)-isomer is effective at inhibiting GlcCer synthase, indicating a precise geometric fit within the enzyme's catalytic pocket. nih.gov

Hydrophobic Interactions : The phenyl ring and the acyl chain of these inhibitors engage in hydrophobic interactions within the active site, which is crucial for binding affinity. Increasing the length of the acyl chain from C10 to C16 has been shown to significantly improve inhibitory potency, likely due to enhanced hydrophobic interactions. nih.gov

By blocking GlcCer synthase, these compounds lead to a depletion of cellular GSLs. This substrate reduction therapy is a validated approach for managing certain lysosomal storage diseases. In the context of cancer, GSL depletion has been shown to inhibit tumor cell growth, an effect that may be linked to increases in cellular ceramide levels, which can induce apoptosis. nih.gov

Preclinical Efficacy Studies (excluding dosage/administration)

Preclinical studies evaluating compounds structurally related to the this compound scaffold have demonstrated their potential therapeutic efficacy in various disease models, particularly in oncology. These in vitro and in vivo studies provide proof-of-concept for the biological effects resulting from the modulation of their targets.

For instance, potent inhibitors of GlcCer synthase, which share structural motifs with phenylmorpholinones, have been tested against a battery of human cancer cell lines. The most effective of these inhibitors demonstrated efficacy comparable to some chemotherapeutic drugs currently in clinical use. nih.gov Strong inhibition of cancer cell growth was observed in these preclinical models. nih.gov

In other studies, various substituted phenylmorpholine derivatives have shown a range of biological activities. For example, certain 2-phenyl and 2-biphenyl morpholine derivatives have exhibited antioxidant and anti-inflammatory actions in preclinical assays. nih.gov

The table below presents findings from preclinical studies on analogous compounds, highlighting the demonstrated efficacy.

Compound Class Preclinical Model Observed Efficacy
Potent GlcCer Synthase InhibitorsHuman Cancer Cell Lines (in vitro)Strong inhibition of cell growth, comparable to some standard chemotherapeutics nih.gov
PDMP AnalogsCultured Cells (in vitro)Depletion of glycosphingolipids nih.gov
2-Biphenyl Morpholine DerivativesHyperlipidemic Rats (in vivo)Reduction in plasma triglycerides, total cholesterol, and LDL-cholesterol nih.gov

These preclinical findings, although not specific to this compound itself, underscore the therapeutic potential of the broader phenylmorpholine scaffold. The demonstrated anti-proliferative and metabolic effects in relevant disease models provide a strong rationale for the continued investigation of this class of compounds.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the reactivity of (R)-5-phenylmorpholin-2-one and related structures. mdpi.com These methods are used to calculate the energies of reactants, products, and transition states, thereby mapping out the pathways of chemical reactions and predicting their feasibility and selectivity. rsc.org

Studies on morpholinone derivatives have employed DFT to understand complex reaction mechanisms. For instance, mechanistic investigations into the palladium-catalyzed C(sp³)–H acetoxylation of morpholinones have utilized computational modeling to support a proposed mechanism. rsc.org These studies computed the energy barriers for competing C–O and C–N bond formation pathways. rsc.org The calculations revealed that the pathway for C–O bond formation, proceeding through a dissociative ionization mechanism followed by an SN2 attack, was significantly lower in energy than the competing C–N reductive elimination to form an azetidine (B1206935) product. rsc.orgrsc.org Specifically, the transition state for C–N bond formation was calculated to be +13.83 kcal/mol higher than the relevant intermediate, explaining the observed chemoselectivity for C–O bond formation. rsc.orgrsc.org

Ab initio and X-ray studies have also been conducted on morpholinone derivatives to understand aspects like asymmetric induction in intramolecular cycloaddition reactions. researchgate.net Such computational approaches provide a deep understanding of the electronic and steric factors that govern the reactivity and stereochemical outcomes of reactions involving the morpholinone core.

Table 1: Calculated Energy Barriers for Competing Reductive Elimination Pathways in a Morpholinone System This table illustrates the type of data generated from quantum chemical calculations to rationalize reaction selectivity. The values are representative of findings from studies on related morpholinone systems.

PathwayIntermediateTransition StateCalculated Energy Barrier (kcal/mol)Predicted Outcome
C–O Bond Formationγ-aminoalkyl-Pd(IV)TS (SN2)Lower EnergyFavorable
C–N Bond FormationAmido-Pd(IV)TS5+13.83Unfavorable
Data sourced from computational studies on palladium-catalyzed functionalization of morpholinones. rsc.orgrsc.org

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational behavior and dynamics of molecules over time. mdpi.com For a chiral molecule like this compound, MD simulations can reveal the preferred three-dimensional structures, the flexibility of the morpholinone ring, and the orientation of the phenyl substituent. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

The process typically involves placing the molecule in a simulated solvent box and applying a force field (e.g., AMBER, OPLS3) to describe the interatomic forces. mdpi.comunair.ac.id The simulation is run for a specific duration, often on the scale of nanoseconds to microseconds, to sample a wide range of molecular conformations. mdpi.com Analysis of the resulting trajectory can provide key insights. For example, Root Mean Square Deviation (RMSD) plots are used to assess the stability of the simulation and identify major conformational changes, while Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the molecule are most flexible. unair.ac.id

In studies of related complex molecules containing cyclic amine structures, MD simulations have been used to refine experimentally determined structures (e.g., from NMR) and to understand the conformational preferences of different isomers. acs.org For instance, simulations can distinguish between different amide bond rotamers (s-cis vs. s-trans) and predict their relative populations. acs.org Such analyses are crucial for understanding how the shape of this compound might influence its interaction with biological targets or its role in asymmetric synthesis.

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation Protocol This table outlines a representative setup for an MD simulation to study the conformational behavior of a molecule like this compound.

ParameterDescriptionTypical Value/Setting
Force FieldA set of parameters to calculate the potential energy of the system.AMBER, OPLS3, GROMOS
Solvent ModelExplicit representation of solvent molecules.TIP3P Water
System SetupMolecule solvated in a periodic box with counter-ions.0.9% NaCl
TemperatureThe temperature at which the simulation is run.298 K (25 °C)
pHThe simulated pH of the system.7.4
Simulation TimeThe duration of the simulation.20 ns - 1 µs
Analysis MetricsQuantities calculated from the trajectory.RMSD, RMSF, Dihedral Angles
Based on standard protocols described in molecular dynamics literature. mdpi.comunair.ac.id

In Silico Screening and Drug Design Utilizing the this compound Scaffold

The this compound scaffold represents an attractive starting point for drug design due to its defined three-dimensional structure and synthetic accessibility. In silico methods, particularly molecular docking and virtual screening, are central to computer-aided drug design (CADD) and are used to identify and optimize potential drug candidates. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. imrpress.com The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov This allows researchers to virtually screen large libraries of compounds against a specific biological target, prioritizing a smaller number of promising candidates for experimental testing. mdpi.com

The this compound scaffold can be used as a core structure in such virtual screening campaigns. By computationally elaborating on this scaffold—adding different functional groups at various positions—a virtual library of derivatives can be created. This library can then be docked into the active site of a target protein implicated in a disease. For example, if targeting a specific kinase or protease, the phenyl group could be modified to enhance π-stacking interactions, while the morpholinone core could be functionalized to form key hydrogen bonds with the protein backbone. nibn.go.jp

The goal of these in silico studies is to generate a Structure-Activity Relationship (SAR) that guides the synthesis of more potent and selective inhibitors. nih.gov Computational tools can analyze ligand-protein interactions, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding affinity. nih.govnih.gov

Table 3: Representative In Silico Drug Design Workflow for the this compound Scaffold

StepDescriptionTools/MethodsObjective
1. Target SelectionIdentify and prepare the 3D structure of a disease-relevant protein.Protein Data Bank (PDB), Biovia Discovery StudioObtain a high-quality receptor structure.
2. Scaffold SelectionChoose this compound as the core chemical structure.Chemical DatabasesDefine the starting point for ligand design.
3. Library GenerationCreate a virtual library of derivatives based on the scaffold.Cheminformatics ToolkitsExplore chemical space around the core structure.
4. Molecular DockingPredict the binding mode and affinity of each derivative in the target's active site.AutoDock, YASARA, GlideIdentify potential binders and their binding poses.
5. Hit PrioritizationRank compounds based on docking scores and analysis of interactions.Scoring Functions, Visual InspectionSelect the most promising candidates for synthesis.
6. Lead OptimizationIteratively modify the best hits to improve potency and other properties.CADD, MD SimulationsDesign novel compounds with enhanced activity.
This workflow is based on standard procedures in computer-aided drug design. unair.ac.idnih.govnih.gov

Q & A

Q. What established synthetic routes are available for (R)-5-phenylmorpholin-2-one, and how can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, the diastereocontrolled Strecker reaction using chiral auxiliaries (e.g., (S)-5-phenylmorpholin-2-one) can yield the R-enantiomer by adjusting reaction conditions (e.g., solvent polarity, temperature) . Enantiomeric purity (>99%) is achievable via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or crystallization in polar solvents .
  • Key Parameters :
ParameterValue/TechniqueSource
Optimal CatalystChiral Lewis acids (e.g., BINOL)
Purification MethodChiral HPLC, Recrystallization

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR in CDCl₃ resolve stereochemical features (e.g., δ 4.3–4.5 ppm for morpholinone protons) .
  • Chiral HPLC : Retention time comparison with S-enantiomer standards confirms enantiopurity .
  • X-ray Crystallography : Absolute configuration validation via single-crystal analysis (e.g., CCDC deposition) .

Q. What are the primary applications of this compound in asymmetric organic synthesis?

  • Methodological Answer : The compound serves as a chiral building block for:
  • Strecker Reactions : Diastereoselective synthesis of α-aminonitriles .
  • Cycloadditions : Participation in [3+2] or [4+2] cycloadditions to form heterocyclic scaffolds .
  • Catalyst Design : As a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) .

Advanced Research Questions

Q. How can reaction conditions be tuned to enhance diastereocontrol in Strecker reactions using this compound?

  • Methodological Answer : Diastereomeric excess (d.e.) depends on:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving d.e. by 15–20% .
  • Temperature : Lower temperatures (−20°C to 0°C) reduce racemization .
  • Additives : Molecular sieves (4Å) absorb water, minimizing hydrolysis .
  • Experimental Design Table :
VariableOptimal RangeImpact on d.e.
SolventDMF/THF (3:1)+20%
Reaction Temp.−10°C+15%

Q. What computational strategies are effective in predicting the stereochemical outcomes of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Modeling transition states (e.g., Gaussian 16) identifies steric/electronic biases .
  • Molecular Dynamics (MD) : Simulates solvent-ligand interactions to predict enantioselectivity trends .
  • Data Validation : Cross-reference computed 1^1H NMR shifts with experimental data (RMSE < 0.1 ppm) .

Q. How can contradictory data on enantiomeric excess (%ee) be resolved across different analytical platforms?

  • Methodological Answer : Discrepancies arise from:
  • Column Degradation : Validate chiral HPLC columns with fresh S-enantiomer standards .
  • NMR Solvent Effects : Use deuterated DMSO for polar intermediates to minimize signal splitting .
  • Interlaboratory Calibration : Implement round-robin testing with shared reference samples .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources?

  • Methodological Answer : Variations stem from:
  • Polymorphism : Recrystallization solvents (e.g., EtOAc vs. MeOH) yield different crystalline forms .
  • Purity Thresholds : Samples with <98% purity exhibit depressed melting ranges .
  • Mitigation : Report DSC thermograms (heating rate: 10°C/min) and solvent history .

Research Design Guidelines

  • Framework Application : Use PICOT to structure studies:

    PICOT ElementExample for this compound Research
    PopulationChiral morpholinone derivatives
    InterventionAsymmetric catalysis conditions
    ComparisonS-enantiomer vs. R-enantiomer reactivity
    Outcome%ee, d.e., yield
    TimeReaction completion (TLC monitoring)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.